molecular formula C9H7ClN4O B1356777 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one CAS No. 503860-54-6

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Cat. No.: B1356777
CAS No.: 503860-54-6
M. Wt: 222.63 g/mol
InChI Key: SIXGRHSRZFQWPH-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate can yield the desired product . Another approach involves the treatment of 2,4-dichloro-6-methylpyrimidine with 3-aminopropan-1-ol followed by chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and Meldrum’s acid. Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGRHSRZFQWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591723
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503860-54-6
Record name 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503860-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-mercapto-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (intermediate 7, 8.8 g, 40 mmol) in a mixed solvent of dimethylformamide (30 ml) and 1,2-dichloroethane (30 ml) was added to phosphorus oxychloride (11.2 ml, 120 mmol), and the mixture was stirred at 65° C. for 50 minutes. The solution was poured into ice-cooled dichloromethane (300 ml), water was added to the solution, and the mixture was vigorously stirred for 5 minutes. Aqueous sodium carbonate solution (25.4 g, 240 mmol, in water (100 ml)) was added and the pH was adjusted to 8 with saturated aqueous sodium hydrogen carbonate solution. Aqueous sodium hypochlorite solution (5% in water, 120 ml) was added. After filtration with celite, the organic layer was extracted twice with dichloromethane, and washed with saturated aqueous sodium bicarbonate solution and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (eluent; ethyl acetate/hexane=1/1) and washed with diethyl ether to give 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (intermediate 1) as a pale-yellow solid (2.2 g, 62%, purity 98.7%).
Quantity
8.8 g
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30 mL
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30 mL
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11.2 mL
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100 mL
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120 mL
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300 mL
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Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (4.60 g, 30 mmol) was added to dimethylformamide (32 ml) and stirred for 20 min at 0° C. 2-Mercapto-3-methyl-6-(4-pyrimidyl)-3H-pyrimidine-4-one (4.40 g, 20 mmol) was added to the solution and stirred 5 min and then stirred at 70° C. for 2 hours. The reaction mixture was poured into ice water, neutralized by solid potassium carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and evaporated under reduced pressure. Purification of the residue by silica gel chromatography (ethyl acetate) gave the title compound (1.20 g, 27%).
Quantity
4.6 g
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reactant
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32 mL
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4.4 g
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ice water
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Yield
27%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A suspension of 2-mercapto-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (8.8 g, 40 mmol) in a mixed solvent of dimethylformamide (30 ml) and 1,2-dichloroethane (30 ml) was added to phosphorus oxychloride (11.2 ml, 120 mmol), and the mixture was stirred at 65° C. for 50 min. After the solution was poured into ice-cooled dichloromethane (300 ml), water was added and the mixture was stirred vigorously for 5 min. Aqueous sodium carbonate solution (25.4 g, 240 mmol, in water (100 ml)) was added and the pH was adjusted to 8 with saturated aqueous sodium hydrogencarbonate solution. Aqueous sodium hypochlorite solution (5% in water, 120 ml) was added. After filtration through celite, the organic layer was separated and the aqueous layer was extracted with dichloromethane twice. The organic layers were combined and washed with saturated aqueous sodium hydrogencarbonate solution and dried over sodium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (eluent; ethyl acetate/hexane=1/1) and wash with diethyl ether to give 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (2.2 g, 62%, 98.7% purity) as a pale-yellow solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
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solvent
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11.2 mL
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reactant
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100 mL
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120 mL
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300 mL
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